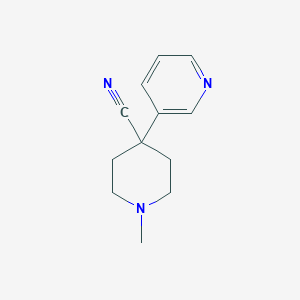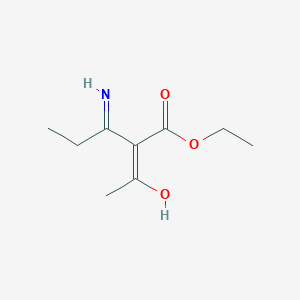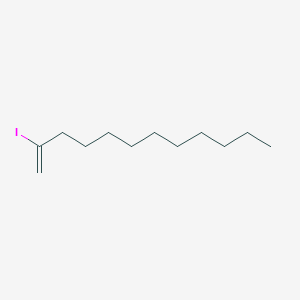
2-Iodododec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodododec-1-ene is an organic compound with the molecular formula C12H23I It is an iodinated alkene, specifically a dodecene with an iodine atom attached to the second carbon of the double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodododec-1-ene can be synthesized through several methods. One common approach involves the halogenation of dodecene. The reaction typically involves the addition of iodine to the double bond of dodecene in the presence of a catalyst or under specific conditions to ensure regioselectivity. Another method involves the use of organometallic reagents, such as the reaction of dodecylmagnesium bromide with iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes where dodecene is reacted with iodine in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodododec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized alkenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form dodecynes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), and other electrophiles.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride.
Major Products
Substitution: Functionalized alkenes with groups like hydroxyl, cyano, or amino.
Addition: Dihalogenated or halohydrin products.
Elimination: Alkynes such as dodecyne.
Applications De Recherche Scientifique
2-Iodododec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Iodododec-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2-Iodododec-1-ene can be compared with other iodinated alkenes and similar compounds:
1-Iodododec-1-ene: Similar structure but with the iodine atom on the first carbon.
2-Bromododec-1-ene: Bromine instead of iodine, leading to different reactivity and applications.
2-Chlorododec-1-ene: Chlorine instead of iodine, also affecting reactivity and applications.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated or chlorinated counterparts. The larger atomic size and lower electronegativity of iodine influence the compound’s chemical behavior, making it valuable in specific synthetic applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of chemistry and industry
Propriétés
Numéro CAS |
104849-67-4 |
|---|---|
Formule moléculaire |
C12H23I |
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
2-iodododec-1-ene |
InChI |
InChI=1S/C12H23I/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 |
Clé InChI |
DVQRLPSWIFAIIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
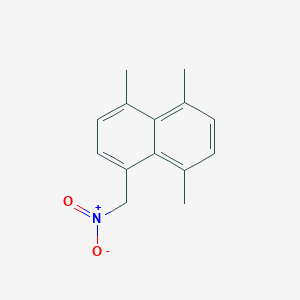
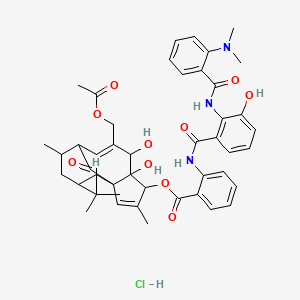
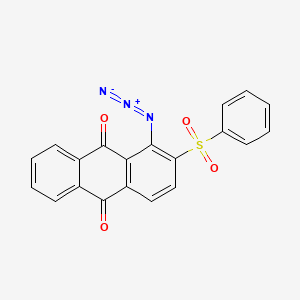
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
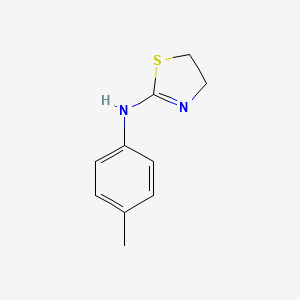

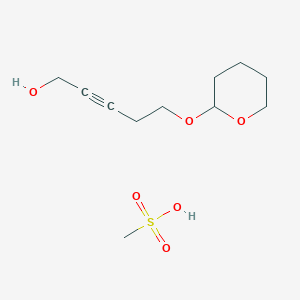
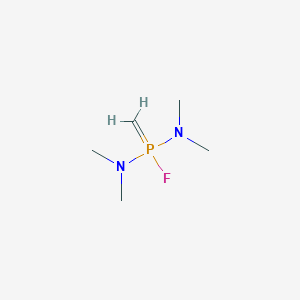
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
